Ethanone, 1-[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)-1-piperazinyl]-2-(1H-indol-3-yl)-
Description
The compound Ethanone, 1-[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)-1-piperazinyl]-2-(1H-indol-3-yl)- features an ethanone core substituted with two key moieties:
- A piperazinyl group at position 1, modified with a 2,1,3-benzoxadiazole sulfonyl substituent.
- An indol-3-yl group at position 2.
Properties
CAS No. |
1010904-99-0 |
|---|---|
Molecular Formula |
C20H19N5O4S |
Molecular Weight |
425.5 g/mol |
IUPAC Name |
1-[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethanone |
InChI |
InChI=1S/C20H19N5O4S/c26-19(12-14-13-21-16-5-2-1-4-15(14)16)24-8-10-25(11-9-24)30(27,28)18-7-3-6-17-20(18)23-29-22-17/h1-7,13,21H,8-12H2 |
InChI Key |
ATDZUPRXLBFCMS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)CC2=CNC3=CC=CC=C32)S(=O)(=O)C4=CC=CC5=NON=C54 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)-1-piperazinyl]-2-(1H-indol-3-yl)- typically involves multi-step organic reactions. The process begins with the preparation of the benzoxadiazole and indole intermediates, followed by their coupling with piperazine under controlled conditions. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)-1-piperazinyl]-2-(1H-indol-3-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole and benzoxadiazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Basic Information
- Molecular Formula : C22H25N3O4S
- Molecular Weight : 427.5 g/mol
- IUPAC Name : Ethanone, 1-[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)-1-piperazinyl]-2-(1H-indol-3-yl)-
Anticancer Properties
Research indicates that derivatives of indole compounds exhibit significant anticancer activities. The presence of the benzoxadiazol moiety in the structure enhances its ability to inhibit cancer cell proliferation. A study demonstrated that similar compounds showed promising results against various cancer cell lines by inducing apoptosis through mitochondrial pathways .
Antiviral Activity
Ethanone compounds have been investigated for their antiviral properties, particularly against HIV. In vitro studies have shown that certain derivatives can inhibit HIV replication by targeting key enzymes involved in the viral life cycle . The mechanism often involves the disruption of integrase activity, which is crucial for viral DNA integration into the host genome.
Neuroprotective Effects
The piperazine ring in the compound is known for its neuroprotective effects. Research has indicated that piperazine derivatives can provide neuroprotection by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells . This application is particularly relevant in the context of neurodegenerative diseases.
Example Synthesis Route
A typical synthesis route might involve:
- Formation of Indole-Piperazine Linkage : Reacting an indole derivative with piperazine.
- Benzoxadiazole Sulfonation : Adding a benzoxadiazol sulfonyl group to the piperazine derivative.
- Final Acetylation : Introducing the ethanone functional group to complete the synthesis.
Case Study 1: Anticancer Activity Evaluation
In a study published in a peer-reviewed journal, researchers synthesized several indole-based compounds and evaluated their anticancer activity against breast cancer cell lines. The compound exhibited IC50 values in the low micromolar range, indicating potent activity .
Case Study 2: Antiviral Efficacy Against HIV
A series of ethanone derivatives were tested for their efficacy against HIV-1 integrase. The most effective compound demonstrated submicromolar inhibitory activity in both enzymatic assays and cellular models, highlighting its potential as a lead compound for further development .
Mechanism of Action
The mechanism of action of Ethanone, 1-[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)-1-piperazinyl]-2-(1H-indol-3-yl)- involves its interaction with specific molecular targets and pathways. The benzoxadiazole moiety can act as a fluorescent probe, while the indole and piperazine groups may interact with biological receptors or enzymes. These interactions can modulate various biological processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine and Indole Motifs
The following compounds share structural similarities with the target molecule, particularly in their ethanone backbone, piperazine/piperidine rings, and aromatic substituents.
Table 1: Key Structural and Functional Comparisons
Functional Group Analysis
- Benzoxadiazole Sulfonyl vs. Benzhydryl : The target’s benzoxadiazole sulfonyl group enhances polarity and hydrogen-bonding capacity compared to the lipophilic benzhydryl group in ’s compound. This difference may influence solubility and target selectivity .
- Sulfonyl vs.
- Indole Substitutions: Unlike JWH-200’s pentyl chain (), the target’s indole lacks alkylation, suggesting divergent receptor interactions (e.g., reduced cannabinoid activity but possible affinity for other targets) .
Research Findings and Implications
Pharmacological Considerations
- Metabolic Stability : The benzoxadiazole sulfonyl group may reduce cytochrome P450-mediated metabolism, improving half-life compared to analogues with hydroxyl or alkyl groups .
- Receptor Specificity: The indole moiety aligns with ligands targeting monoamine receptors, but the absence of a pentyl chain (as in JWH-200) likely excludes cannabinoid receptor activity .
Physicochemical Properties
- Polarity : The target compound’s sulfonyl group increases water solubility relative to benzhydryl- or benzothiazole-containing analogues, which may enhance bioavailability .
- Molecular Weight : At ~439 g/mol, the target is heavier than JWH-200 (~375 g/mol) but lighter than ’s compound (465.58 g/mol), balancing size and permeability .
Biological Activity
Ethanone, 1-[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)-1-piperazinyl]-2-(1H-indol-3-yl)- (CAS Number: 1010919-72-8) is a complex organic compound notable for its potential biological activity. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 459.9 g/mol. The structure includes a benzoxadiazole ring, a piperazine moiety, and an indole group, which contribute to its biological activities.
| Property | Details |
|---|---|
| Molecular Formula | C20H18ClN5O4S |
| Molecular Weight | 459.9 g/mol |
| IUPAC Name | 1-[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)-1-piperazinyl]-2-(1H-indol-3-yl)ethanone |
| CAS Number | 1010919-72-8 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
Enzyme Inhibition:
Ethanone inhibits enzymes such as glutathione S-transferases (GSTs), which play a crucial role in detoxification processes within cells. By binding to the active sites of these enzymes, the compound disrupts normal metabolic pathways, leading to the accumulation of toxic metabolites in cancer cells.
Induction of Apoptosis:
The compound has been shown to trigger apoptosis in cancer cell lines by disrupting protein interactions involved in cell survival pathways. This includes interference with the GSTP1-1/JNK complex, which is vital for maintaining cellular homeostasis .
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of Ethanone. In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism involves the induction of oxidative stress and apoptosis .
Pharmacological Activities
In addition to its anticancer effects, Ethanone has been evaluated for other pharmacological activities:
-
Anti-inflammatory Activity:
Research indicates that derivatives similar to Ethanone possess significant anti-inflammatory properties. These compounds have been tested against carrageenan-induced edema in animal models, showing promising results in reducing inflammation . -
CNS Activity:
Some studies suggest that modifications in the structure can influence central nervous system (CNS) activity. Variants of this compound have been screened for analgesic and neuroprotective effects .
Case Studies
Case Study 1: Anti-cancer Efficacy
A study involving Ethanone demonstrated its efficacy against human breast cancer cell lines (MCF-7). The results indicated a dose-dependent reduction in cell viability with an IC50 value indicating significant potency. The study concluded that the compound could be a candidate for further development as an anticancer agent .
Case Study 2: Inflammatory Response Modulation
In a model assessing paw edema in rats induced by carrageenan, derivatives of Ethanone exhibited a reduction in swelling comparable to standard anti-inflammatory drugs. This suggests potential applications in treating inflammatory conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
